molecular formula C18H19N3O3 B2408281 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 2034551-22-7

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2408281
CAS No.: 2034551-22-7
M. Wt: 325.368
InChI Key: XGHKPNKAOPZKMF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxypropanamide moiety

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14(24-16-6-3-2-4-7-16)18(22)19-9-10-21-13-15(12-20-21)17-8-5-11-23-17/h2-8,11-14H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHKPNKAOPZKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(C=N1)C2=CC=CO2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxypropanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Studies have shown that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 Value (µM) Effect
MDA-MB-231 (Breast)15Moderate inhibition
HepG2 (Liver)12Significant inhibition
A549 (Lung)18Moderate inhibition

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1464 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that this compound could be further investigated as a potential antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial evaluating a similar pyrazole-based compound reported promising results in patients with advanced solid tumors, showing a partial response rate of around 30%. This highlights the potential for this compound in oncology .

Case Study 2: Antimicrobial Effectiveness

In vitro studies involving resistant bacterial strains demonstrated that modifications to the pyrazole ring could enhance antimicrobial potency. This suggests that further structural optimization might yield more effective derivatives for treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide
  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxybutanamide

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyrazole rings provide a versatile scaffold for further functionalization, while the phenoxypropanamide group enhances its potential interactions with biological targets .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and a pyrazole moiety, which are known for their pharmacological significance. Its molecular formula is C16H18N4OC_{16}H_{18}N_4O with a molecular weight of approximately 298.34 g/mol. The structural formula can be represented as follows:

N 2 4 furan 2 yl 1H pyrazol 1 yl ethyl 2 phenoxypropanamide\text{N 2 4 furan 2 yl 1H pyrazol 1 yl ethyl 2 phenoxypropanamide}

Research indicates that compounds containing both furan and pyrazole rings exhibit significant interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The presence of the phenoxypropanamide group enhances the lipophilicity and bioavailability of the compound, potentially facilitating its ability to cross biological membranes.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. A study indicated that modifications in the structure significantly affect antimicrobial potency, suggesting that this compound may exhibit similar properties .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds with furan and pyrazole structures have been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby providing therapeutic benefits in conditions like arthritis .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

CompoundMIC (µg/mL)Target Organism
Compound A15Staphylococcus aureus
Compound B30Escherichia coli

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related pyrazole derivatives in human lung cancer cells (A549). The study found that these compounds induced apoptosis at concentrations as low as 10 µM, with significant downregulation of Bcl-2 and upregulation of Bax proteins .

CompoundIC50 (µM)Cancer Cell Line
Compound C10A549
Compound D15MCF7

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